molecular formula C9H5BrN2O4 B1475064 2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid CAS No. 1805103-08-5

2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid

Cat. No. B1475064
CAS RN: 1805103-08-5
M. Wt: 285.05 g/mol
InChI Key: PYWJVPDTXYKACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, cyanoacetylation, and nitration. While I don’t have specific details on the synthetic route, it typically starts with a suitable precursor and proceeds through chemical transformations to yield the final product. Researchers have explored various methods to achieve efficient synthesis, and these methods are documented in scientific literature .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid is crucial for understanding its properties and behavior. The compound’s structure consists of a phenyl ring (C6H5) attached to an acetic acid moiety (CH3COOH). The bromine, cyano, and nitro groups are strategically positioned on the phenyl ring. Computational studies and spectroscopic techniques provide insights into its geometry, bond angles, and electronic properties .


Chemical Reactions Analysis

The compound participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, reduction, and acid-base reactions. Researchers have investigated its reactivity with other compounds, and these findings contribute to our understanding of its behavior in different contexts .

Mechanism of Action

Understanding the mechanism of action involves exploring how this compound interacts with biological systems or other molecules. While I don’t have specific data on its biological activity, researchers may have studied its potential as a drug candidate, enzyme inhibitor, or other applications. Further investigations are needed to elucidate its precise mechanism of action .

Safety and Hazards

  • Safety Data Sheet : Link to MSDS

properties

IUPAC Name

2-(4-bromo-3-cyano-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-2-1-5(3-8(13)14)9(12(15)16)6(7)4-11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJVPDTXYKACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid
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2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid
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2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid
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2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid
Reactant of Route 5
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2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid
Reactant of Route 6
2-(4-Bromo-3-cyano-2-nitrophenyl)acetic acid

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